molecular formula C10H11NO2 B1613326 2-(2-Methoxyethoxy)benzonitrile CAS No. 540753-14-8

2-(2-Methoxyethoxy)benzonitrile

Cat. No. B1613326
M. Wt: 177.2 g/mol
InChI Key: VBDRUXUBOLEWEO-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzonitrile is a chemical compound . It contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 2 ethers (aliphatic) .


Molecular Structure Analysis

The molecular weight of 2-(2-Methoxyethoxy)benzonitrile is 177.2 . The InChI code is 1S/C10H11NO2/c1-12-6-7-13-10-5-3-2-4-9 (10)8-11/h2-5H,6-7H2,1H3 .

Scientific Research Applications

1. Dye Sensitized Solar Cells (DSSCs)

Benzonitrile-based electrolytes, including 2-(2-Methoxyethoxy)benzonitrile, demonstrate significant benefits in Dye Sensitized Solar Cells (DSSCs). These electrolytes offer long-term stability due to the low vapor pressure of benzonitrile, maintaining efficiency for over 1300 hours. This advancement represents an essential step towards the economical and stable fabrication of solar devices using common materials (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

2. Synthesis of Liquid Crystal Materials

A series of luminescent benzonitrile derivatives, including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, have been synthesized. These compounds, with their bent-core structures, exhibit liquid crystalline behavior, which is significant for creating materials with phase-shifting properties. Their luminescence and electrochemical properties suggest potential applications in display technologies and organic electronics (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

properties

IUPAC Name

2-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRUXUBOLEWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631075
Record name 2-(2-Methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)benzonitrile

CAS RN

540753-14-8
Record name 2-(2-Methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Sarju - 2007 - search.proquest.com
In the framework of this project, a series of platinum 4-1, 2, 4-oxadiazoline complexes was produced. These complexes were tested in vitro for anti-tumour effect and have been found to …
Number of citations: 4 search.proquest.com
J Sarju, TN Danks, G Wagner - Tetrahedron letters, 2004 - Elsevier
A mild method for O-alkylation of phenols has been developed using stoichiometric amounts of K 2 CO 3 as a base and microwave irradiation. The method is suitable for substrates that …
Number of citations: 45 www.sciencedirect.com
T Zhang, S Li, L Wang, Q Sun, Q Wu, Y Zhang… - European Journal of …, 2017 - Elsevier
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives was designed, synthesized and evaluated for inhibitory potency in vitro against xanthine oxidase. The …
Number of citations: 26 www.sciencedirect.com

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